molecular formula C16H14F2N2O2S B2875083 N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034390-42-4

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2875083
CAS No.: 2034390-42-4
M. Wt: 336.36
InChI Key: UPWZADLOVQKHDB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small-molecule compound characterized by a pyridine core substituted with a thiolan-3-yloxy group at the 2-position and a 3,4-difluorophenyl carboxamide moiety at the 3-position. Its structural uniqueness lies in the combination of fluorine atoms on the phenyl ring, which enhance electronegativity and metabolic stability, and the thiolane-derived ether linkage, which may influence conformational flexibility and binding interactions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-13-4-3-10(8-14(13)18)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWZADLOVQKHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with analogous compounds requires structural, physicochemical, and functional data. Consequently, the following hypothetical comparison is based on general chemical principles and cannot be validated by the provided references:

Table 1: Hypothetical Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Applications
N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide Pyridine 3,4-difluorophenyl, thiolan-3-yloxy High electronegativity, metabolic stability Enzyme inhibition, drug discovery
N-(4-chlorophenyl)-2-(tetrahydrofuran-2-yloxy)pyridine-3-carboxamide Pyridine 4-chlorophenyl, tetrahydrofuran-2-yloxy Moderate lipophilicity, halogen interaction Antimicrobial agents
2-(thiolan-3-yloxy)-N-(3-trifluoromethylphenyl)pyridine-3-carboxamide Pyridine 3-CF3-phenyl, thiolan-3-yloxy Enhanced hydrophobic interactions Kinase inhibitors

Key Observations (Hypothetical):

Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound may improve binding affinity to polar active sites compared to chlorinated or trifluoromethyl analogs .

Oxygen vs.

Metabolic Stability: Fluorine atoms typically reduce oxidative metabolism, suggesting superior pharmacokinetic properties relative to non-fluorinated analogs .

Limitations of the Analysis

The absence of experimental data (e.g., crystallographic results, binding assays, or pharmacokinetic studies) in the provided evidence precludes a definitive comparison.

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